Ethanethione, 1-(4-bromophenyl)-
Description
1-(4-Bromophenyl)ethanone (CAS: 99-90-1) is a brominated acetophenone derivative characterized by a ketone group at the acetyl position and a bromine substituent at the para position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity at the carbonyl group allows for diverse functionalization, such as forming oximes, thioethers, or heterocyclic adducts .
Properties
CAS No. |
62486-63-9 |
|---|---|
Molecular Formula |
C8H7BrS |
Molecular Weight |
215.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)ethanethione |
InChI |
InChI=1S/C8H7BrS/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 |
InChI Key |
XJJIQTBGCFDBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-(4-bromophenyl)ethanone with its derivatives and analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The bromine substituent in 1-(4-bromophenyl)ethanone enhances electrophilicity at the carbonyl group compared to methoxy-substituted analogs, influencing reactivity in nucleophilic additions .
- Hydrogen Bonding: Hydroxyl or oxime groups (e.g., in 1-(4-bromo-3-hydroxyphenyl)ethanone) improve solubility and biological interactions .
Anti-Inflammatory Activity
Research Findings and Industrial Relevance
- Pharmaceutical Applications: Oxadiazole and tetrazole derivatives of 1-(4-bromophenyl)ethanone are prioritized in drug discovery for their balanced efficacy-toxicity profiles .
- Material Science: Brominated acetophenones serve as UV-stabilizers in polymers due to bromine’s radical-scavenging properties .
Q & A
Q. Table 1: Example Spectroscopic Data for 2-Bromo-1-(4-methoxyphenyl)ethanone
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| δ 3.9 (OCH), 7.6–7.8 (Ar-H) | ||
| δ 55.2 (OCH), 190.1 (C=O) | ||
| IR | 1685 cm (C=O) |
Basic: What synthetic routes are used to prepare 1-(4-bromophenyl)ethanone derivatives?
Answer:
Common strategies include:
- Friedel-Crafts Acylation : Bromobenzene derivatives react with acyl chlorides (e.g., acetyl chloride) using AlCl as a catalyst .
- Cycloaddition Reactions : For example, [3+2] cycloaddition of nitrile imines with trichloronitroethylene yields pyrazole derivatives with 4-bromophenyl groups .
- Functional Group Interconversion : Reduction of ketones to amines (e.g., 1-(4-bromophenyl)ethylamine via catalytic hydrogenation) .
Q. Table 2: Example Synthesis of 1-(4-Bromophenyl)-3-phenyl-5-nitropyrazole
| Starting Material | Conditions | Product | Reference |
|---|---|---|---|
| 4-Bromophenyl nitrile imine | Trichloronitroethylene, RT | 1-(4-Bromophenyl)-3-phenyl-5-nitropyrazole |
Advanced: How does Molecular Electron Density Theory (MEDT) explain regioselectivity in cycloaddition reactions involving 1-(4-bromophenyl) derivatives?
Answer:
MEDT analyzes electron density distributions to predict reaction pathways. For example, in [3+2] cycloadditions:
- Electrophilic-Nucleophilic Interactions : The Cβ atom of trichloronitroethylene (electrophile) interacts with the –N=N=C– fragment of nitrile imines (nucleophile), favoring Δ-pyrazoline formation despite experimental instability .
- Theoretical vs. Experimental Outcomes : MEDT predicts two pathways, but steric hindrance from the 4-bromophenyl group directs spontaneous CHCl elimination, yielding pyrazoles instead .
Key Insight : Computational modeling (e.g., Gaussian software) validates reaction mechanisms, enabling rational design of derivatives with controlled regioselectivity .
Advanced: How do structural modifications at the ethanone moiety influence biological activity?
Answer:
- Triazole Derivatives : Substitution with sulfanyl-triazole groups (e.g., 1-(4-bromophenyl)-2-triazolylsulfanylethanone) enhances antimicrobial activity due to increased electrophilicity and membrane penetration .
- Chiral Amines : Enantiopure 1-(4-bromophenyl)ethylamine derivatives (e.g., R-configuration) show higher receptor binding affinity in neurotransmitter studies .
Q. Table 3: Biological Activity of Selected Derivatives
| Compound | Activity (IC) | Target | Reference |
|---|---|---|---|
| 1-(4-Bromophenyl)-2-triazolylsulfanylethanone | 12 µM (E. coli) | Bacterial membranes | |
| (R)-1-(4-Bromophenyl)ethylamine | 85 nM (Serotonin R) | Neurological receptors |
Basic: How is X-ray crystallography applied to resolve structural ambiguities in bromophenyl ethanone derivatives?
Answer:
- SHELX Suite : Used for structure refinement. For 2-bromo-1-(4-methoxyphenyl)ethanone, SHELXL refined the structure to R = 0.054, confirming planar geometry and bond lengths (C=O: 1.21 Å) .
- Twinned Data : SHELXPRO interfaces handle high-resolution or twinned macromolecular data, critical for analyzing polymorphic forms .
Advanced: What strategies address contradictions in experimental vs. computational reaction outcomes?
Answer:
- Mechanistic Re-evaluation : When MEDT predicts Δ-pyrazoline formation but experiments yield pyrazoles (via CHCl elimination), post-reaction stability assays (e.g., TGA/DSC) identify decomposition pathways .
- Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and solvent polarity (e.g., CHCl vs. DMF) shifts product distribution .
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